molecular formula C13H8BrN3O4S2 B2471932 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid CAS No. 312742-11-3

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid

Cat. No.: B2471932
CAS No.: 312742-11-3
M. Wt: 414.25
InChI Key: ZFMGFZJIHDSKHL-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid is a complex organic compound that features a benzothiadiazole core, a sulfonamide group, and a bromobenzoic acid moiety

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, which can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole . This intermediate can then be further functionalized to introduce the sulfonamide and bromobenzoic acid groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid is unique due to the presence of the bromobenzoic acid moiety, which can participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S2/c14-7-4-5-9(8(6-7)13(18)19)17-23(20,21)11-3-1-2-10-12(11)16-22-15-10/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGFZJIHDSKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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